REACTION_CXSMILES
|
C([Li])CCC.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][CH:15]=[CH:16][CH:17]=2)=[CH:9][CH:8]=1.[Cl:18][CH2:19][C:20](N(C)C)=[O:21].Cl>O1CCCC1>[F:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[O:14][C:15]([C:20](=[O:21])[CH2:19][Cl:18])=[CH:16][CH:17]=2)=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1OC=CC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 60 min
|
Duration
|
60 min
|
Type
|
EXTRACTION
|
Details
|
extracted 6× with 60 ml of ethyl acetate each time
|
Type
|
WASH
|
Details
|
the combined organic phases are washed 2× with 20 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The product is purified by column chromatography (280 g of silica gel 60; solvent: PE/EA 20:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(O1)C(CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |